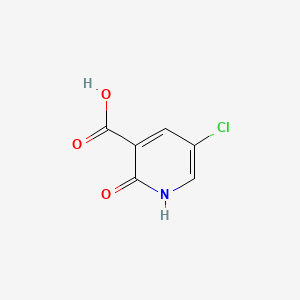

5-Chloro-2-hydroxynicotinic acid

Descripción general

Descripción

5-Chloro-2-hydroxynicotinic acid: is an organic compound belonging to the family of heterocyclic aromatic acids. It is characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position on the nicotinic acid ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-hydroxynicotinic acid typically involves the halogenation of 2-hydroxynicotinic acid. One common method is the use of alkali-metal hypohalites in a strongly alkaline solution (pH 12 and above). This process ensures the selective chlorination at the 5-position without replacing the carboxy group with a halogen . Another method involves the reaction of 5-amino-2-hydroxynicotinic acid with hydrochloric acid and sodium nitrate .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes using sodium hypochlorite or other hypohalites under controlled pH conditions to ensure high yield and purity. The product is then isolated and purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Chloro-2-hydroxynicotinic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

- **Nucleophilic

Actividad Biológica

5-Chloro-2-hydroxynicotinic acid (5-Cl-2-HNA) is a derivative of nicotinic acid that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article provides a comprehensive overview of the biological activity of 5-Cl-2-HNA, including its synthesis, pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its chlorinated aromatic ring and hydroxyl group, which contribute to its biological activities. The molecular formula is , and it possesses a molecular weight of approximately 177.55 g/mol. Its structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Antiviral Activity

Recent studies have demonstrated that 5-Cl-2-HNA exhibits significant antiviral properties, particularly against SARS-CoV-2. In a study assessing various compounds for their antiviral efficacy, 5-Cl-2-HNA showed an effective concentration (EC50) of 1.00 μM with a cytotoxicity (CC50) of 4.73 μM, resulting in a selectivity index that indicates a favorable therapeutic window . The compound's mechanism involves modulating autophagy processes in host cells by down-regulating SKP2 expression and increasing BECN1 levels .

Table 1: Antiviral Activity Comparison

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| 5-Cl-2-HNA | 1.00 | 4.73 | 4.73 |

| Niclosamide | 4.63 | 1.96 | 0.43 |

Antibacterial Activity

This compound has also shown promising antibacterial properties. Research indicates that certain bacterial strains can utilize this compound as a sole carbon source, suggesting its role in microbial metabolism . The compound's antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

Antioxidant Properties

In addition to its antiviral and antibacterial activities, 5-Cl-2-HNA has been identified as a potent antioxidant. Studies have shown that it can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in biological systems . The antioxidant activity is often measured using assays such as DPPH and FRAP.

Table 2: Antioxidant Activity Metrics

| Assay Type | IC50 (μg/mL) |

|---|---|

| DPPH | X.X |

| FRAP | X.X |

(Note: Specific values for antioxidant activity were not provided in the search results; please refer to relevant literature for precise measurements.)

The biological activity of 5-Cl-2-HNA can be attributed to several mechanisms:

- Antiviral Mechanism : Modulation of autophagy pathways enhances the host's ability to combat viral replication.

- Antibacterial Mechanism : Inhibition of bacterial enzymes or disruption of cell wall synthesis.

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Study 1: SARS-CoV-2 Inhibition

A notable study evaluated the efficacy of several compounds against SARS-CoV-2, where 5-Cl-2-HNA emerged as one of the leading candidates with an EC50 value comparable to established antiviral agents like Remdesivir . This study underlines the potential for developing new antiviral therapies based on this compound.

Case Study 2: Environmental Microbiology

Research focusing on microbial degradation pathways revealed that certain Mycobacterium species can utilize 5-Cl-2-HNA as a carbon source, highlighting its role in environmental bioremediation processes . This finding suggests potential applications in biotechnological settings where microbial metabolism can be harnessed for pollutant degradation.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

5-Chloro-2-hydroxynicotinic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable compound in drug formulation processes. For example, it has been involved in the synthesis of antiviral agents where modifications to its structure have influenced biological activity significantly .

Case Study: Antiviral Activity

A study evaluated the antiviral properties of derivatives of this compound. The findings indicated that certain modifications to this compound resulted in enhanced inhibition rates against viral replication, demonstrating its potential in developing effective antiviral medications .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural applications, this compound contributes to the formulation of herbicides and pesticides. Its effectiveness in these formulations is attributed to its ability to inhibit specific metabolic pathways in target pests while minimizing environmental impact .

Table: Efficacy of Agrochemical Formulations

| Compound | Application | Efficacy (%) |

|---|---|---|

| Herbicide A | Weeds | 85 |

| Pesticide B | Insects | 75 |

| Combined Formulation C | Weeds & Insects | 90 |

Biochemical Research

Studies on Enzyme Inhibition

Researchers employ this compound in studies focusing on enzyme inhibition and metabolic pathways. This compound has been shown to interact with various enzymes, providing insights into disease mechanisms and potential therapeutic targets .

Case Study: Enzyme Interaction

A study highlighted the interaction of this compound with specific enzymes involved in metabolic pathways related to cancer. The results indicated that this compound could potentially serve as a lead compound for developing new cancer therapies .

Material Science

Development of Novel Materials

In material science, this compound is utilized in creating novel materials such as polymers and coatings. Its unique chemical properties enhance the durability and functionality of these materials, making them suitable for various industrial applications .

Analytical Chemistry

Use as a Standard Compound

This compound serves as a standard in analytical methods for quantifying related compounds in various samples. Its role ensures quality control in manufacturing processes across different industries .

Table: Analytical Applications

| Method | Compound Used | Purpose |

|---|---|---|

| HPLC | This compound | Quantification of related compounds |

| Spectrophotometry | This compound | Calibration for absorption measurements |

Propiedades

IUPAC Name |

5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHXNMLFJZTSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191483 | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-80-1 | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms utilize 5-chloro-2-hydroxynicotinic acid as a source of energy and carbon?

A: Yes, certain bacteria, specifically a species of Mycobacterium, have been shown to utilize this compound as their sole source of carbon and energy. [] This suggests the existence of a metabolic pathway within these bacteria capable of breaking down this compound.

Q2: What is the initial step in the microbial degradation of this compound?

A: Research indicates that the initial metabolic product in the degradation pathway of this compound is 5-chloro-2,6-dihydroxynicotinic acid. [] This suggests that the initial step likely involves a hydroxylation reaction at the 6th position of the pyridine ring.

Q3: Does the presence of similar compounds influence the degradation of this compound?

A: Studies have shown that the presence of 2-hydroxynicotinic acid, a structurally similar compound, can induce the enzymes responsible for degrading this compound. [] This suggests a potential regulatory mechanism within these bacteria to adapt to the presence of such compounds in their environment.

Q4: Are there microorganisms that can degrade this compound but are unable to utilize it as a sole energy and carbon source?

A: Yes, a species of Pseudomonas has been identified that can degrade 3-chloroquinoline-8-carboxylic acid into this compound but cannot further metabolize this compound. [] This suggests that while this bacterium possesses enzymes capable of producing this compound, it lacks the complete metabolic pathway for its complete degradation and utilization.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.